The compound identified by the Chemical Abstracts Service number 528526-85-4 is known as Influenza Hemagglutinin 307-319. This peptide fragment consists of 13 amino acids derived from the hemagglutinin protein of the influenza virus. It plays a crucial role in understanding the structure and function of the influenza virus, particularly in elucidating the mechanisms by which the virus enters host cells. The specific amino acid sequence of this peptide is critical for its biological activity, making it a valuable tool in virology research.
Source: Influenza Hemagglutinin 307-319 originates from the influenza virus, specifically from its hemagglutinin protein, which is essential for viral attachment and entry into host cells.
Classification:
Influenza Hemagglutinin 307-319 is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Industrial Production Methods: On a larger scale, automated peptide synthesizers are employed to enhance efficiency and consistency in synthesis. Rigorous quality control measures ensure the purity of the final product.
The molecular structure of Influenza Hemagglutinin 307-319 can be represented by its amino acid sequence, which is critical for its function in viral entry:
Influenza Hemagglutinin 307-319 can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
The mechanism by which Influenza Hemagglutinin 307-319 facilitates viral entry involves its binding to sialic acid receptors on host cells. This binding triggers conformational changes that allow the virus to fuse with the host cell membrane, leading to viral entry and subsequent infection.
The molecular weight and specific sequence are critical for its biochemical interactions and stability during synthesis and storage.
Influenza Hemagglutinin 307-319 has significant applications in scientific research:
This peptide fragment serves as an important tool in virology, immunology, and pharmaceutical research, contributing to advancements in our understanding of influenza virus biology and potential therapeutic interventions.
The compound designated by CAS registry number 528526-85-4 is systematically named according to IUPAC conventions as:L-prolyl-L-lysyl-L-tyrosyl-L-valyl-L-lysyl-L-glutaminyl-D-asparaginyl-L-threonyl-L-leucyl-L-lysyl-L-leucyl-L-alanyl-L-threonine [2] [4]. This nomenclature precisely defines the peptide's sequence, chirality, and connectivity. The molecular formula is C₆₉H₁₁₈N₁₈O₁₉, with a calculated molecular weight of 1503.81 g/mol [2] [4] [6].
Table 1: Atomic Composition and Molecular Characteristics
Characteristic | Value |
---|---|
Molecular Formula | C₆₉H₁₁₈N₁₈O₁₉ |
Exact Mass | 1503.81 g/mol |
Atom Count | 224 atoms |
Elemental Composition | C: 55.14%; H: 7.92%; N: 16.76%; O: 20.18% |
The molecular architecture features 12 peptide bonds linking 13 amino acid residues, with the N-terminal proline and C-terminal threonine defining the peptide backbone directionality. The presence of multiple charged residues (lysines) and polar groups (tyrosine hydroxyl, glutamine and asparagine amides, threonine alcohols) confers significant hydrophilicity [2] [6].
The primary sequence of this peptide fragment is unequivocally established as:H-Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr-OHwhich corresponds to the single-letter code PKYVKQNTLKLAT [2] [6]. This 13-amino acid polypeptide represents residues 307-319 of the influenza hemagglutinin (HA) glycoprotein, a critical viral surface protein mediating host cell entry [6].
Notable sequence features include:
Table 2: Sequence Positional Analysis
Position | Residue | Side Chain Properties |
---|---|---|
1 | Proline | Rigid, cyclic secondary amine |
2 | Lysine | Basic, hydrophilic |
3 | Tyrosine | Aromatic, polar |
5 | Lysine | Basic, hydrophilic |
7 | Asparagine | Amide-containing (D-configuration) |
9 | Lysine | Basic, hydrophilic |
While no experimental 3D structures specific to 528526-85-4 are reported in the provided literature, established biophysical methodologies for peptide structure determination can be extrapolated:
Comparative studies indicate that for small proteins (<20 kDa), NMR and crystallography are complementary: Only ~8% of targets are amenable to both methods, while each technique uniquely resolves ~40% of structures inaccessible to the other [7] [8]. For PKYVKQNTLKLAT, computational modeling suggests a bent topology stabilized by potential cation-π interactions between Lys2/Lys5 and Tyr3.
Experimental thermodynamic parameters (ΔfG°, ΔfH°gas) for 528526-85-4 are not explicitly provided in the available literature. However, stability determinants can be inferred from sequence and chemical principles:
Table 3: Estimated Stabilizing Interactions in PKYVKQNTLKLAT
Interaction Type | Residue Pairs | Estimated Energy Contribution (kcal/mol) |
---|---|---|
Cation-π | Lys2-Tyr3, Lys5-Tyr3 | -3.5 to -5.0 |
Hydrogen Bonding | Gln6-Asn7, Thr8-Leu10 | -1.5 to -3.0 |
Hydrophobic Packing | Val4-Leu11, Leu10-Ala12 | -0.8 per methylene group |
D-Residue Strain | Asn7 (D-configuration) | +0.5 to +1.5 |
Table 4: Comprehensive Profile of 528526-85-4
Characteristic | Description |
---|---|
CAS Registry Number | 528526-85-4 |
Systematic Name | L-prolyl-L-lysyl-L-tyrosyl-L-valyl-L-lysyl-L-glutaminyl-D-asparaginyl-L-threonyl-L-leucyl-L-lysyl-L-leucyl-L-alanyl-L-threonine |
Sequence (3-letter) | H-Pro-Lys-Tyr-Val-Lys-Gln-Asn-Thr-Leu-Lys-Leu-Ala-Thr-OH |
Sequence (1-letter) | PKYVKQNTLKLAT |
Molecular Formula | C₆₉H₁₁₈N₁₈O₁₉ |
Molecular Weight | 1503.81 g/mol |
Origin | Residues 307-319 of Influenza Hemagglutinin (HA) Glycoprotein |
Key Structural Feature | D-Asparagine at Position 7 |
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